molecular formula C12H17N7O2 B6494728 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine CAS No. 1334370-93-2

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine

Número de catálogo: B6494728
Número CAS: 1334370-93-2
Peso molecular: 291.31 g/mol
Clave InChI: DZLIVAXYNYYCEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is a high-purity chemical compound designed for preclinical research, primarily in the field of oncology and cell signaling. It belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, which are recognized in scientific literature as potent scaffolds for inhibiting key kinase targets . The compound's structure, featuring dual morpholine substituents, is engineered for targeted biological activity. Compounds within this structural class have been investigated for their ability to simultaneously inhibit the mTOR kinase and PI3 kinase (Phosphatidylinositol 3-kinase) pathways . The PI3K/Akt/mTOR signaling axis is abnormally active in many cancers and is a validated target for anticancer drug discovery . By targeting these crucial enzymes involved in cell growth, proliferation, and survival, this compound serves as a valuable pharmacological tool for researchers studying cancer biology, resistance mechanisms, and the development of targeted therapies. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

4-(5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O2/c1-5-20-6-2-18(1)11-9-10(16-17-15-9)13-12(14-11)19-3-7-21-8-4-19/h1-8H2,(H,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLIVAXYNYYCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=NNN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Route 1: Stepwise Substitution on a Preformed Triazolopyrimidine Core

This method involves constructing the triazolopyrimidine scaffold followed by sequential nucleophilic substitutions at positions 5 and 7.

Synthesis of 5,7-Dichloro-3H- triazolo[4,5-d]pyrimidine

The triazolopyrimidine core is synthesized via cyclocondensation of 5-amino-1H-1,2,3-triazole with diethyl malonate under basic conditions, yielding 5,7-dihydroxy-3H-[1,triazolo[4,5-d]pyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts hydroxyl groups to chlorides, achieving 95% conversion.

Double Nucleophilic Substitution with Morpholine

The dichloro intermediate undergoes nucleophilic aromatic substitution with morpholine in a dimethylformamide (DMF) solvent system. Using potassium carbonate (K₂CO₃) as a base at 120°C for 24 hours, both chlorides are replaced by morpholine groups. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 75% after recrystallization from ethanol.

Table 1: Optimization of Double Substitution Reaction

ConditionVariationYield (%)
SolventDMF vs. DMSO75 vs. 70
BaseK₂CO₃ vs. Et₃N75 vs. 65
Temperature120°C vs. 100°C75 vs. 60
Reaction Time24 h vs. 12 h75 vs. 50

Route 2: Direct Cyclization with Morpholine-Containing Building Blocks

This approach employs pre-functionalized precursors to integrate morpholine during triazolopyrimidine ring formation.

Preparation of 4-(5-Amino-1H-1,2,3-triazol-4-yl)morpholine

4-Morpholinylacetonitrile is treated with hydrazine hydrate at 80°C to form 4-(5-amino-1H-1,2,3-triazol-4-yl)morpholine. This intermediate is then condensed with ethyl cyanoacetate in acetic acid under reflux, forming the triazolopyrimidine ring with an inherent morpholine group at position 5.

Introduction of the Second Morpholine Group

The 7-position hydroxyl group is chlorinated using POCl₃, followed by substitution with morpholine under conditions similar to Route 1. This two-step process achieves an overall yield of 68%, limited by steric hindrance during the second substitution.

Optimization of Reaction Conditions

Catalytic Systems

The use of p-toluenesulfonic acid (p-TSA) as a catalyst in acetonitrile improves cyclization efficiency, reducing reaction times by 30% compared to uncatalyzed conditions. For substitutions, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance morpholine’s nucleophilicity, increasing yields to 82%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethanol improves recrystallization purity. Mixed solvent systems (DMF:H₂O = 4:1) reduce side reactions during chlorination.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.60–3.75 (m, 8H, morpholine-CH₂), 8.45 (s, 1H, triazole-H), 8.90 (s, 1H, pyrimidine-H).

  • HRMS : m/z calcd. for C₁₃H₁₈N₇O₂ [M+H]⁺: 312.1423; found: 312.1420.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms >98% purity. Differential scanning calorimetry (DSC) shows a melting point of 214–216°C, indicative of crystalline stability.

Comparative Analysis of Synthetic Methods

Table 2: Route Comparison

ParameterRoute 1Route 2
Overall Yield75%68%
Steps34
ScalabilityHigh (gram-scale)Moderate
Purification DifficultyLow (recrystallization)Moderate (column chromatography)

Route 1 is preferred for its higher yield and scalability, whereas Route 2 offers regioselectivity advantages for asymmetric derivatives .

Análisis De Reacciones Químicas

Types of Reactions

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition is achieved through the binding of the compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets .

Comparación Con Compuestos Similares

Structural and Functional Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Biological Activity Key Structural Features
4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine (Target) Morpholine (4, 7) Not explicitly reported Inferred: Kinase inhibition potential Dual morpholine groups enhance solubility
Ticagrelor (Brilinta®) Cyclopentyl, difluorophenyl, propylthio (3, 5, 7) 522.57 P2Y12 ADP-receptor antagonist (antiplatelet) Sulfur-containing substituent for potency
Vipadenant (INN) Furan-2-yl, aminophenylmethyl (3, 7) 325.34 Adenosine receptor antagonist Aromatic and heteroaromatic moieties
Ethyl 4-[7-(pyrrolidin-1-yl)-3H-triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate Pyrrolidine, piperazine carboxylate (5, 7) 346.39 Not reported Ester group for lipophilicity modulation
5-(Ethylthio)-3-(4-methoxybenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one Ethylthio, 4-methoxybenzyl (3, 5) Not explicitly reported Anticancer (MCF-7, A-549 cells) Thioether and benzyl groups for reactivity

Research Findings and Trends

  • Kinase Inhibition : Triazolopyrimidines with morpholine or piperazine substituents often target kinases (e.g., PI3K, mTOR) due to their ability to occupy hydrophobic pockets and hydrogen-bond with catalytic residues .
  • Receptor Antagonism: Vipadenant’s success as an adenosine antagonist highlights the importance of planar aromatic systems, whereas the target compound’s morpholine groups may favor different receptor interactions .
  • Anticancer Activity : Derivatives with thioether or sugar moieties () show that functionalization at position 5 significantly alters bioactivity, suggesting the target compound’s morpholine groups could be optimized for similar applications .

Actividad Biológica

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex triazolo-pyrimidine structure combined with morpholine moieties. The molecular formula is C15H20N6OC_{15}H_{20}N_{6}O, and it has a molecular weight of approximately 296.33 g/mol. Key properties include:

PropertyValue
Molecular FormulaC15H20N6O
Molecular Weight296.33 g/mol
LogP1.578
Polar Surface Area58.398 Ų
Hydrogen Bond Acceptors5

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and pyrimidine rings contributes to its ability to modulate protein functions.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory activity against several enzymes, particularly those involved in signal transduction pathways. For instance, studies have shown that it can inhibit G-protein signaling regulators, which play crucial roles in various physiological processes.

Case Study: G-Protein Signaling Inhibition

In a study conducted at the University of New Mexico, the compound was tested for its ability to inhibit G-protein signaling. The results demonstrated an EC50 value greater than 3×1043\times 10^4 nM, indicating a moderate level of inhibitory activity against the target protein (Regulator of G-protein signaling 19) .

Biological Activity Data

Several studies have reported on the biological activity of related compounds within the same structural class. Below is a summary table of key findings from various studies:

Study ReferenceTarget ProteinActivity TypeEC50 (nM)Notes
Regulator of G-protein signaling 19Inhibition>30,000Moderate inhibitory activity
Various kinasesEnzyme inhibitionNot specifiedPotential for broad-spectrum activity
Cancer cell linesCytotoxicityVaries by cell linePromising anticancer properties

Anticancer Potential

Emerging research suggests that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives of triazolo-pyrimidines have been shown to induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodPrecursorsSolventCatalystYield (%)Reference
Cyclization + SubstitutionHydrazine derivative + IsothiocyanateDMFTriethylamine65–72
Multi-step CouplingBenzyl chloride derivativesEthanolAcetic anhydride58–63

Advanced: How can regioselectivity challenges during the synthesis of dual-morpholine-substituted triazolopyrimidines be addressed using computational modeling?

Answer:
Regioselectivity in triazolopyrimidine derivatives is influenced by electronic and steric factors. Advanced strategies include:

  • DFT Calculations: Predict preferential substitution sites by analyzing electron density maps and frontier molecular orbitals (e.g., HOMO-LUMO gaps) at the triazolopyrimidine core .
  • Docking Studies: Simulate interactions between morpholine substituents and reactive intermediates to identify steric hindrance patterns. For example, morpholine’s oxygen lone pairs may direct electrophilic attacks to specific positions .
  • Experimental Validation: Combine computational predictions with NMR reaction monitoring (e.g., tracking ¹H/¹³C shifts during intermediate formation) to confirm regiochemical outcomes .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR: Assign signals for morpholine protons (δ 3.5–3.7 ppm, multiplet) and triazolopyrimidine carbons (δ 150–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in substituents .
  • X-ray Crystallography: Resolve crystal packing and confirm bond angles/lengths. For example, morpholine rings typically adopt chair conformations, influencing molecular planarity .
  • HRMS (ESI/Q-TOF): Validate molecular formula (e.g., [M+H]⁺ peak at m/z 415.2224 for C₁₈H₂₃N₇O₂) with <2 ppm error .

Advanced: How can conflicting data on reaction yields in literature be systematically analyzed to optimize synthesis protocols?

Answer:
Conflicting yields often arise from unoptimized variables. A methodological approach includes:

  • Design of Experiments (DoE): Use factorial designs to test interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF may outperform ethanol in polar aprotic conditions for cyclization .
  • Failure Mode Analysis: Investigate side reactions (e.g., hydrolysis of morpholine substituents) via LC-MS or TLC tracking. Adjust pH or drying agents (e.g., molecular sieves) to suppress degradation .
  • Comparative Tables: Aggregate literature data (see Table 1) to identify trends. Lower yields in benzyl chloride-based routes may stem from competing elimination pathways.

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Enzyme Inhibition Assays: Target kinases or phosphodiesterases (e.g., PDE8A/B) due to triazolopyrimidine’s structural similarity to ATP analogs. Use fluorescence-based ADP-Glo™ assays at varying concentrations (1–100 µM) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with control compounds lacking morpholine substituents .
  • Solubility Testing: Measure logP values (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of morpholine substituents in target binding?

Answer:

  • Analog Synthesis: Prepare derivatives with single morpholine substitutions or altered ring sizes (e.g., piperazine instead of morpholine) .
  • Molecular Dynamics (MD) Simulations: Model ligand-protein interactions (e.g., with kinase domains) to quantify hydrogen bonding (morpholine O) and hydrophobic contacts (triazolopyrimidine core) .
  • Biological Testing: Compare IC₅₀ values across analogs. For example, dual-morpholine derivatives may show enhanced selectivity due to dual H-bond donor/acceptor sites .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage: Use amber vials under N₂ at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products (e.g., morpholine ring-opened amines) indicate hydrolysis susceptibility .

Advanced: How can computational tools predict metabolic pathways and toxicity profiles for this compound?

Answer:

  • ADMET Prediction: Use software like Schrödinger’s QikProp or SwissADME to estimate metabolic sites (e.g., morpholine N-oxidation) and cytochrome P450 interactions .
  • In Silico Toxicity Screening: Apply DEREK Nexus to flag structural alerts (e.g., triazole rings linked to mutagenicity risks). Validate with Ames test data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.